Beta-Amyloid (11-22) is a peptide fragment derived from the larger amyloid-beta protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This particular fragment is part of the amyloid-beta peptide sequence that is implicated in the formation of amyloid plaques, characteristic of Alzheimer’s disease. The study of beta-amyloid peptides, including Beta-Amyloid (11-22), is crucial for understanding their structure, aggregation properties, and biological effects.
Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. The sequential cleavage by beta-secretase and gamma-secretase enzymes leads to the formation of various amyloid-beta isoforms, including the 40-amino-acid and 42-amino-acid variants, which are the most studied forms due to their relevance in Alzheimer's disease pathology .
The synthesis of Beta-Amyloid (11-22) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process often faces challenges, particularly due to the aggregation tendencies of amyloid-beta peptides during production.
Beta-Amyloid (11-22) consists of a sequence of amino acids that contribute to its structural properties. The molecular formula for this peptide can be derived from its sequence, which typically includes hydrophobic residues that promote aggregation.
The three-dimensional structure of beta-amyloid peptides has been studied using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations. These studies indicate that beta-amyloid peptides can adopt various conformations, with increased β-sheet content associated with aggregation .
Beta-Amyloid (11-22) undergoes various chemical reactions that lead to its aggregation:
The aggregation process can be monitored using techniques like circular dichroism spectroscopy, which provides insights into secondary structure changes during aggregation .
The mechanism by which Beta-Amyloid (11-22) exerts its effects involves several steps:
Studies have shown that even low concentrations of aggregated beta-amyloid can induce significant neurotoxic effects in neuronal cultures, highlighting its role in Alzheimer’s disease pathology .
Beta-Amyloid (11-22) is primarily used in research related to Alzheimer’s disease:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: